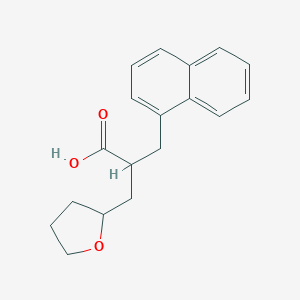

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid

Beschreibung

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid is a carboxylic acid derivative featuring a naphthalene ring and a tetrahydrofuran (THF) moiety. Its molecular formula is C₁₈H₂₀O₃, with a molecular weight of 284.35 g/mol. The compound is structurally characterized by a propanoic acid backbone substituted at the α-carbon with a naphthalen-1-yl group and a tetrahydrofuran-2-ylmethyl group. This unique architecture confers both hydrophobic (naphthalene) and polar (THF and carboxylic acid) properties, influencing its solubility, reactivity, and biological interactions.

The compound is primarily recognized as Naftidrofuryl impurity A in pharmaceutical contexts, arising during the synthesis of vasoactive drugs like Nafronyl Oxalate (CAS 3200-06-4) .

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c19-18(20)15(12-16-8-4-10-21-16)11-14-7-3-6-13-5-1-2-9-17(13)14/h1-3,5-7,9,15-16H,4,8,10-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJYFDMNWGFBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948218 | |

| Record name | 2-[(Naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25379-26-4 | |

| Record name | Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25379-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthidrofurylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025379264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-α-(1-naphthylmethyl)furan-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the tetrahydrofuran ring through a series of reactions such as alkylation and cyclization. The final step involves the addition of the propanoic acid group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Alkylation | Introduction of tetrahydrofuran ring |

| 2 | Cyclization | Formation of cyclic structures |

| 3 | Acid Addition | Incorporation of propanoic acid group |

Chemistry

In chemistry, 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties .

Biology

The compound is studied for its potential biological activity. Research indicates that it may exhibit antioxidant and antimicrobial properties, akin to other naphthalene-derived compounds. For instance, studies have shown that related compounds can effectively scavenge free radicals and inhibit microbial growth .

Neuroprotective Effects : Recent investigations have explored its neuroprotective potential against neurodegenerative diseases. In models of Alzheimer's disease, it has been shown to reduce fibrillary Aβ42 aggregation and improve cell viability .

- Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

- Neuroprotection : In a Drosophila model of Alzheimer's disease, treatment with the compound improved motor functions and reduced neuroinflammation markers .

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials or as a precursor in various chemical processes. Its unique chemical properties make it suitable for applications in pharmaceuticals and material science.

Wirkmechanismus

The mechanism of action of 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring may interact with aromatic receptors, while the tetrahydrofuran ring can engage in hydrogen bonding and other interactions. The propanoic acid group may participate in acid-base reactions, influencing the compound’s overall activity and effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings:

Metabolic and Pharmacokinetic Differences :

- The THF moiety in the parent acid is metabolized to tetrahydrofurfuryl alcohol, a common metabolite shared with acrylate/methacrylate derivatives (e.g., tetrahydrofurfuryl acrylate, CAS 2399-48-6) . This suggests analogous metabolic pathways for THF-containing compounds.

- Esterification (e.g., Nafronyl Oxalate) significantly enhances bioavailability compared to the free acid form, as the ester group improves membrane permeability .

Structural Impact on Bioactivity: The thioether analog (3-(naphthalen-1-ylthio)propanoic acid) exhibits 95% structural similarity to the parent acid but demonstrates reduced aqueous solubility due to the sulfur atom’s hydrophobicity . The malonic acid derivative (C₁₉H₂₀O₅) forms stable salts with divalent cations, making it suitable for chelation therapy or controlled-release formulations .

Regulatory and Synthetic Relevance :

- The parent acid is classified as a "specified impurity" in the European Pharmacopoeia, with acceptance criteria ≤0.15% in final drug products .

- Synthetic routes to Nafronyl Oxalate often generate the parent acid as a byproduct, necessitating rigorous purification steps to meet regulatory standards .

Biologische Aktivität

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid is an organic compound notable for its unique structural features, which include a naphthalene ring, a tetrahydrofuran moiety, and a propanoic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The compound can be synthesized through multi-step organic reactions, typically starting with naphthalene derivatives followed by the introduction of the tetrahydrofuran ring through alkylation and cyclization processes. The final step involves adding the propanoic acid group under controlled conditions to ensure high purity and yield.

The mechanism of action for this compound is believed to involve interactions with specific biological targets. The naphthalene ring may engage with aromatic receptors, while the tetrahydrofuran ring can participate in hydrogen bonding. The propanoic acid group likely plays a role in acid-base interactions that modulate the compound's biological activity.

Antioxidant and Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antioxidant and antimicrobial activities. For instance, studies have shown that related compounds can effectively scavenge free radicals and inhibit microbial growth, suggesting that this compound may possess similar properties .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. In particular, it has been evaluated for its ability to reduce fibrillary Aβ42 aggregation, a hallmark of Alzheimer's disease (AD). In Drosophila models of AD, this compound improved cell viability and enhanced motor functions while downregulating immune response pathways .

Study on Neuroprotection

A study published in 2023 investigated the effects of a related compound (THICAPA) on Aβ42 toxicity in neuronal cells. The results demonstrated that THICAPA significantly improved cell viability and reduced toxicity associated with Aβ42 exposure. This study highlights the potential of naphthalene-derived compounds in treating neurodegenerative conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Naphthalene ring, Tetrahydrofuran ring, Propanoic acid group | Antioxidant, Neuroprotective |

| 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)butanoic acid | Similar structure with butanoic acid | Potentially similar activities |

| 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)pentanoic acid | Similar structure with pentanoic acid | Under investigation |

Q & A

Q. Q1: What are the key considerations for synthesizing 3-(naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid, and how can cyclization reactions be optimized?

Methodological Answer: The synthesis typically involves coupling naphthalene derivatives with tetrahydrofuran-containing intermediates. For example, cyclization of intermediates using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) is critical for forming the tetrahydrofuran-methylpropanoic acid backbone . Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products. Post-reaction, purification via column chromatography (using ethyl acetate/hexane gradients) or recrystallization (from ethanol/water mixtures) is recommended. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion .

Structural Characterization

Q. Q2: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound and its intermediates?

Methodological Answer:

NMR Spectroscopy:

- ¹H NMR identifies protons on the naphthalene ring (δ 7.2–8.5 ppm) and tetrahydrofuran moiety (δ 1.5–4.0 ppm).

- ¹³C NMR confirms carbonyl groups (δ 170–180 ppm) and quaternary carbons in the fused rings.

X-ray Crystallography: Resolves stereochemistry, particularly for the tetrahydrofuran-methyl group, which can adopt multiple conformations .

Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C₁₈H₂₀O₃: calculated 284.1412, observed 284.1415) .

Advanced Mechanistic Studies

Q. Q3: How can researchers investigate the acid-catalyzed cyclization mechanism of intermediates leading to this compound?

Methodological Answer:

Kinetic Studies: Monitor reaction rates under varying acid concentrations (e.g., BF₃·Et₂O) and temperatures to determine activation energy.

Isotopic Labeling: Use deuterated solvents (e.g., D₂O) or ¹³C-labeled intermediates to track proton transfer and bond formation.

Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity during cyclization .

Analytical Challenges and Data Contradictions

Q. Q4: How should discrepancies in reported melting points or spectral data for this compound be resolved?

Methodological Answer:

Purity Assessment: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities. European Pharmacopoeia standards recommend ≥98% purity for reference materials .

Inter-lab Validation: Cross-check NMR data with collaborative studies to rule out solvent or calibration errors.

Crystallographic Reanalysis: Reproduce crystal structure determinations to confirm polymorphic variations .

Toxicology and Biological Activity

Q. Q5: What strategies are recommended for evaluating the compound’s toxicity and receptor-binding potential?

Methodological Answer:

In Vitro Assays:

- Cytotoxicity: MTT assays on HepG2 or HEK293 cells at 10–100 µM concentrations.

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) using tritiated ligands.

In Vivo Models: Administer orally (10–50 mg/kg) to rodents, monitoring hepatic/renal biomarkers (AST, ALT, creatinine) .

Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced Applications in Drug Design

Q. Q6: How can the tetrahydrofuran-methyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

Solubility Enhancement: The tetrahydrofuran ring improves water solubility compared to purely aromatic analogs. Hydrochloride salt formation further enhances bioavailability .

Conformational Rigidity: The tetrahydrofuran moiety restricts rotation, potentially improving target binding (e.g., enzyme active sites).

SAR Studies: Synthesize analogs with modified tetrahydrofuran substituents (e.g., methyl vs. ethyl) to correlate structure with logP and permeability (Caco-2 assays) .

Stability and Degradation Pathways

Q. Q7: What are the dominant degradation pathways under accelerated stability conditions, and how can they be mitigated?

Methodological Answer:

Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.

HPLC-MS Analysis: Identify degradation products (e.g., naphthalene oxidation to 1-naphthol or ring-opening of tetrahydrofuran).

Formulation Strategies: Use antioxidants (e.g., BHT) or lyophilization to prevent hydrolysis/oxidation .

Computational Modeling for Property Prediction

Q. Q8: Which computational tools reliably predict the compound’s physicochemical and ADMET properties?

Methodological Answer:

Software:

- Schrödinger Suite: Predicts logP, pKa, and solubility via QikProp.

- SwissADME: Estimates bioavailability and P-glycoprotein substrate potential.

Docking Studies: Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the naphthalene group’s aromatic stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.